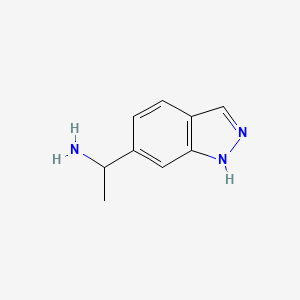
2-bromo-4-methyl-1,3-oxazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-methyl-1,3-oxazole-5-carbonitrile is a heterocyclic compound that contains both bromine and nitrile functional groups It is a derivative of oxazole, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-bromo-4-methyl-1,3-oxazole-5-carbonitrile involves the bromination of 4-methyl-1,3-oxazole-5-carbonitrile. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-methyl-1,3-oxazole-5-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The nitrile group can be reduced to an amine or other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
Substitution Reactions: Products include various substituted oxazoles depending on the nucleophile used.
Oxidation Reactions: Products may include oxazole derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Products include amines or other reduced derivatives of the original compound.
Scientific Research Applications
2-bromo-4-methyl-1,3-oxazole-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial, anticancer, or anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Materials Science: It is used in the development of advanced materials such as organic semiconductors, dyes, and sensors.
Mechanism of Action
The mechanism of action of 2-bromo-4-methyl-1,3-oxazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The bromine and nitrile groups can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which contribute to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-methyl-1,3-oxazole-5-carbonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-chloro-4-methyl-1,3-oxazole-5-carbonitrile: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
2-bromo-5-methyl-1,3-oxazole-4-carbonitrile: Positional isomer with different substitution pattern, leading to different chemical properties and reactivity.
Uniqueness
2-bromo-4-methyl-1,3-oxazole-5-carbonitrile is unique due to the presence of both bromine and nitrile groups, which provide a combination of reactivity and functionality that is valuable in various chemical transformations and applications
Properties
CAS No. |
1823375-05-8 |
|---|---|
Molecular Formula |
C5H3BrN2O |
Molecular Weight |
187 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



